Butalbital-d5 Butalbital-d5 Butalbital-d5 (CRM) is a certified reference material intended for use as an internal standard for the quantification of butalbital by GC- or LC-MS. Butalbital is categorized as a barbiturate. Butalbital is regulated as a Schedule III compound in the United States. Butalbital-d5 (CRM) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.
Butalbital-d5 is an analytical reference material intended for use as an internal standard for the quantification of butalbital by GC- or LC-MS. Butalbital is characterized as a barbiturate. Butalbital-d5 is regulated as a Schedule III compound in the United States. This product is intended for research and forensic applications.
Brand Name: Vulcanchem
CAS No.: 145243-96-5
VCID: VC0159297
InChI: InChI=1S/C11H16N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16)/i1D2,4D,5D2
SMILES: CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C
Molecular Formula: C11H16N2O3
Molecular Weight: 229.29 g/mol

Butalbital-d5

CAS No.: 145243-96-5

Cat. No.: VC0159297

Molecular Formula: C11H16N2O3

Molecular Weight: 229.29 g/mol

* For research use only. Not for human or veterinary use.

Butalbital-d5 - 145243-96-5

Specification

Description Butalbital-d5 (CRM) is a certified reference material intended for use as an internal standard for the quantification of butalbital by GC- or LC-MS. Butalbital is categorized as a barbiturate. Butalbital is regulated as a Schedule III compound in the United States. Butalbital-d5 (CRM) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.
Butalbital-d5 is an analytical reference material intended for use as an internal standard for the quantification of butalbital by GC- or LC-MS. Butalbital is characterized as a barbiturate. Butalbital-d5 is regulated as a Schedule III compound in the United States. This product is intended for research and forensic applications.
CAS No. 145243-96-5
Molecular Formula C11H16N2O3
Molecular Weight 229.29 g/mol
IUPAC Name 5-(2-methylpropyl)-5-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C11H16N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16)/i1D2,4D,5D2
Standard InChI Key UZVHFVZFNXBMQJ-MZTCHHLRSA-N
Isomeric SMILES [2H]C(=C([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)CC(C)C)[2H]
SMILES CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C
Canonical SMILES CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C

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